3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-17(14(2)21-20-13)3-4-18(23)22-11-7-16(8-12-22)24-15-5-9-19-10-6-15/h5-6,9-10,16H,3-4,7-8,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVJDIFKSSHJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- SMILES Notation :
Cc1cc(C)nn1CCC(N(C1)CC1Oc(cc1)ccc1-c1noc(-c2ccncc2)n1)=O
Structure Visualization
Anticancer Properties
Research indicates that compounds containing pyrazole and piperidine moieties exhibit significant anticancer activities. For instance, a study highlighted that analogs of pyrazole could inhibit key protein-protein interactions involved in cancer progression, particularly the β-catenin/BCL9 interaction, with a Ki value of 0.76 μM for one specific analog (ZW4864) . This suggests that similar compounds may also exhibit potent anticancer effects.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Protein Interactions : The compound may disrupt critical protein interactions within cancer pathways.
- Modulation of Signaling Pathways : By targeting specific receptors or enzymes, it can alter cellular signaling cascades that promote tumor growth.
Pharmacological Studies
A variety of pharmacological studies have been conducted to evaluate the efficacy of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antifibrotic Activity | Demonstrated inhibition of collagen synthesis in vitro with IC50 values around 45.69 μM. |
| Study 2 | Cancer Cell Lines | Showed selective suppression of β-catenin signaling in various cancer cell lines with IC50 values ranging from 6.3 to 11 μM. |
These studies indicate a promising profile for the compound in treating fibrotic conditions and various cancers.
Case Study 1: Inhibition of β-Catenin Signaling
In a detailed investigation involving HEK293 cells, the compound was found to inhibit β-catenin signaling pathways effectively. The study reported an IC50 value of 11 μM, demonstrating its potential as a therapeutic agent against β-catenin-driven malignancies .
Case Study 2: Antifibrotic Effects
Another study focused on the antifibrotic potential of similar compounds, revealing that they could significantly reduce collagen expression in cell cultures. This effect was measured using hydroxyproline assays and ELISA techniques, providing a basis for further development as antifibrotic agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli . The structural diversity provided by the pyrazole and pyridine rings enhances the potential for antimicrobial activity.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. The incorporation of the piperidine ring may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Anticancer Potential
The compound's structural components suggest potential anticancer applications. Pyrazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Ongoing research aims to elucidate the specific mechanisms through which this compound may exert its anticancer effects.
Synthesis and Biological Evaluation
A notable study synthesized this compound and evaluated its biological activity. The synthesis involved standard organic reactions, yielding a compound that was then tested for antimicrobial and anticancer activities. Results indicated significant inhibition of bacterial growth and promising cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of similar compounds have provided insights into how modifications affect biological activity. For example, varying substituents on the pyrazole or pyridine rings can lead to enhanced potency against specific targets . This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a broader class of pyrazole-piperidine/pyrrolidine hybrids. Below is a comparative analysis of its closest analogues:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic and Steric Effects
- Pyridine vs.
- Piperidine vs. Pyrrolidine : The pyrrolidine analogue () has a smaller ring, reducing conformational flexibility but improving steric fit for certain kinase active sites.
Pharmacological Implications
- Isoxazole vs. Pyrazole : The isoxazole-containing analogue () may exhibit altered binding kinetics due to differences in hydrogen-bonding capacity and dipole moments.
- Fused Systems: Pyrazolo-pyrimidine derivatives () prioritize planar, aromatic systems for intercalation or enzyme inhibition, contrasting with the non-fused, flexible design of the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the pyrazole-piperidine-propanone scaffold?
- Answer: The synthesis of pyrazole-piperidine derivatives often involves refluxing intermediates in polar aprotic solvents (e.g., ethanol or xylene) with catalysts like chloranil . For example, coupling pyrazole sulfonyl groups to piperidinone rings can be achieved via sulfonylation reactions under controlled anhydrous conditions . Key steps include purification by recrystallization (methanol or DMF/EtOH mixtures) and validation via melting point analysis .
- Table 1: Common Reaction Conditions for Pyrazole-Piperidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | Xylene, chloranil, 25–30 hr reflux | 60–75 | |
| Cyclization | Ethanol, 2 hr reflux | 70–85 |
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer: Use a combination of:
- HPLC/GC-MS for purity assessment (≥95% threshold).
- NMR spectroscopy to confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm; piperidine protons at δ 3.0–3.8 ppm) .
- Elemental analysis (C, H, N) to validate empirical formulas .
Q. What solvent systems are suitable for solubility testing?
- Answer: Prioritize DMSO for stock solutions due to the compound’s hydrophobic aryl/heterocyclic groups. For aqueous compatibility, use ethanol/water mixtures (1:1 v/v) with sonication .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic profile?
- Answer: Employ SHELXL for small-molecule refinement and SHELXE for experimental phasing. Challenges include:
- Managing weak diffraction due to flexible piperidine-oxypyridine linkages .
- Resolving disorder in pyrazole methyl groups using restraints and constraints .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Answer:
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., pyridin-4-yloxy oxygen as a hydrogen bond acceptor) .
- DFT simulations : Optimize geometry at B3LYP/6-31G* level to model π-π stacking with aromatic residues .
- Table 2: Key Electronic Properties (Computed via Multiwfn)
| Property | Value | Biological Relevance |
|---|---|---|
| HOMO (eV) | -6.2 | Electron donation capacity |
| ESP minima (kcal/mol) | -45.3 | Binding to charged residues |
Q. How to address contradictory data in structure-activity relationship (SAR) studies?
- Answer:
- Hypothesis-driven redesign : Modify the pyrazole’s methyl groups to assess steric effects on target binding .
- Meta-analysis : Compare bioactivity trends across analogs with varying piperidine substituents (e.g., pyridinyl vs. phenyl groups) .
Q. What experimental precautions are critical for handling reactive intermediates during synthesis?
- Answer:
- Sulfonyl chloride intermediates : Use inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Tetrazole byproducts : Store at ≤4°C to avoid exothermic decomposition .
- Safety protocols : Follow NFPA guidelines for pyrazole derivatives (flammability code: 1; reactivity code: 0) .
Methodological Guidance for Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
